molecular formula C19H19N3O2 B6347118 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354939-99-3

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347118
CAS RN: 1354939-99-3
M. Wt: 321.4 g/mol
InChI Key: DUGXOUNSFJBQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-DMPPM) is a small molecule that has been studied for its potential applications in various scientific fields. It is a derivative of the pyrimidine ring system, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This molecule has been studied extensively in the laboratory, and has been found to be a promising candidate for further research and development.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been studied extensively in the laboratory for its potential applications in various scientific fields. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This molecule has also been studied for its potential to inhibit the growth of cancer cells in vitro, as well as its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory and anti-pain effects. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been found to interact with other proteins and enzymes involved in the regulation of cell growth and death, which may explain its potential anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine have been studied extensively in the laboratory. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to modulate the immune system, inhibit the growth of cancer cells in vitro, and inhibit the enzyme cyclooxygenase-2 (COX-2). These effects may be due to its ability to interact with other proteins and enzymes involved in the regulation of cell growth and death.

Advantages and Limitations for Lab Experiments

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, it is relatively inexpensive and can be synthesized easily in the laboratory. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not approved for use in humans, and thus cannot be used in clinical trials. In addition, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are several potential future directions for the research and development of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. One potential direction is the development of new synthetic methods for the production of the molecule. Another potential direction is the exploration of its potential applications in the treatment of diseases, such as cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, as well as its potential side effects. Finally, further research is needed to explore its potential use as an adjuvant therapy in combination with other drugs.

Synthesis Methods

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized in several ways, including a two-step synthesis involving the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid. This reaction is followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Another method of synthesis involves the reaction of 2,5-dimethoxyphenylacetic acid with 4-methoxyphenylacetic acid, followed by the condensation of the resulting product with an aldehyde, such as 2-methyl-3-butynal, to form the desired 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-10-14(23-2)8-9-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXOUNSFJBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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